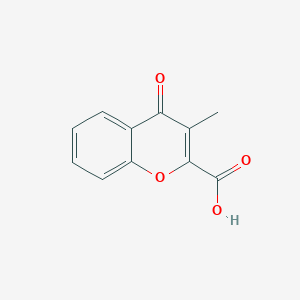

3-methyl-4-oxo-4H-chromene-2-carboxylic acid

Overview

Description

“3-methyl-4-oxo-4H-chromene-2-carboxylic acid” is a chemical compound with the CAS Number: 104094-15-7 . It has a molecular weight of 204.18 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound has a melting point range of 232-237 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

- Chromane derivatives, closely related to 3-methyl-4-oxo-4H-chromene-2-carboxylic acid, have been synthesized and analyzed for their structural and conformational properties, providing insights into their chemical behavior and potential applications (Ciolkowski et al., 2009).

- The compound has also been a key intermediate in the synthesis of other complex molecules, indicating its versatility in chemical synthesis (Li et al., 2013).

Methodological Developments in Synthesis

- Research has focused on developing rapid and efficient synthetic methods for 4-oxo-4H-chromene-3-carboxylic acid, a compound structurally similar to this compound, highlighting the ongoing efforts to improve synthetic routes for such compounds (Zhu et al., 2014).

Electronic and Structural Analysis

- Studies have been conducted on chromene derivatives to understand their electronic and structural aspects, including their non-linear optical properties, which could have implications for their use in materials science and electronics (Arif et al., 2022).

Biological Characterization and Potential Applications

- Some derivatives of 4-oxo-4H-chromene have been used in studying G protein-coupled receptors, suggesting potential applications in pharmacological research (Thimm et al., 2013).

- The compound has been involved in the synthesis of photoactive cellulose derivatives, indicating its potential applications in the development of smart materials (Wondraczek et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is known that chromones, the class of compounds to which it belongs, often interact with their targets by binding to active sites, thereby modulating the target’s function .

Biochemical Pathways

Chromones are known to be involved in a variety of biological activities, including antifungal activity

Result of Action

Related compounds have shown moderate inhibition against certain cell lines , suggesting potential cytotoxic effects. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

properties

IUPAC Name |

3-methyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQIPYSOPIFMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)

![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)